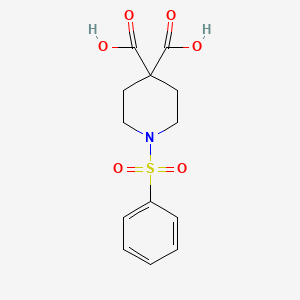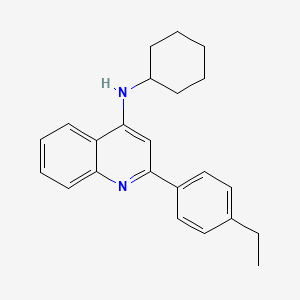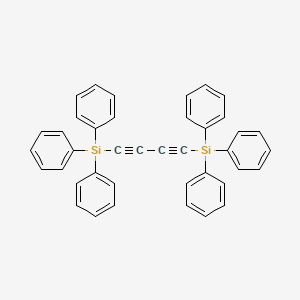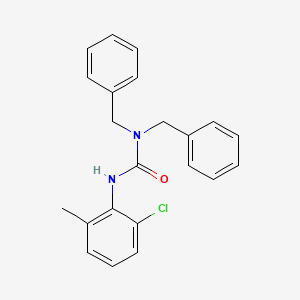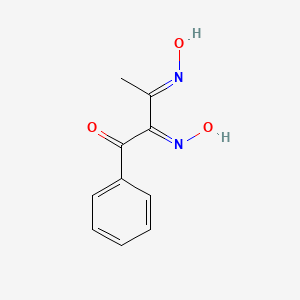
Benzoylmethylglyoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Benzoylmethylglyoxime can be synthesized through the reaction of benzoyl chloride with methylglyoxime in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of methylglyoxime in an aqueous solution of sodium hydroxide.
- Addition of benzoyl chloride dropwise with constant stirring.
- The reaction mixture is then heated to facilitate the formation of this compound.
- The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Benzoylmethylglyoxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime groups can yield amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted this compound derivatives.
科学的研究の応用
Benzoylmethylglyoxime has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in analytical chemistry.
作用機序
The mechanism of action of benzoylmethylglyoxime involves its ability to form stable complexes with metal ions through its oxime groups. This chelation process can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .
類似化合物との比較
Dimethylglyoxime: Another glyoxime derivative with similar chelating properties but different structural features.
Benzoylacetone: Shares the benzoyl group but lacks the oxime functionality.
Phenylglyoxal: Contains a phenyl group and glyoxal moiety but differs in reactivity and applications.
Uniqueness: Benzoylmethylglyoxime is unique due to its dual oxime groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring strong and selective metal ion binding .
特性
CAS番号 |
32796-72-8 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
(2E,3E)-2,3-bis(hydroxyimino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-7(11-14)9(12-15)10(13)8-5-3-2-4-6-8/h2-6,14-15H,1H3/b11-7+,12-9+ |
InChIキー |
UFIJWQKLMBHNLN-HNWKWBPYSA-N |
異性体SMILES |
C/C(=N\O)/C(=N\O)/C(=O)C1=CC=CC=C1 |
正規SMILES |
CC(=NO)C(=NO)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


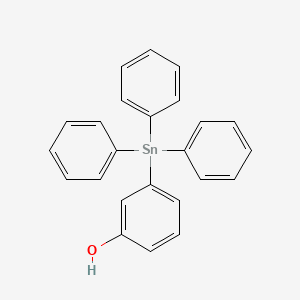
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)

